4-Oxopyrrolidine-2-carboxylic acid

描述

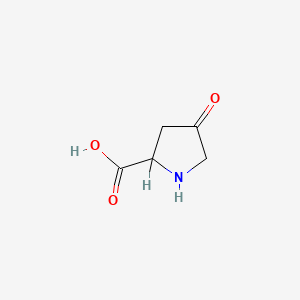

4-Oxopyrrolidine-2-carboxylic acid (IUPAC name: (2S)-4-oxopyrrolidine-2-carboxylic acid) is a cyclic amino acid derivative with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol . It features a five-membered pyrrolidine ring with a ketone group at position 4 and a carboxylic acid group at position 2 (Figure 1). This compound is chiral, with the (2S)-configuration being the biologically relevant enantiomer .

属性

IUPAC Name |

4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXAFXVXPMUQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-02-0 | |

| Record name | 4-Oxoproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of glutamic acid. This reaction typically requires acidic or basic conditions to facilitate the formation of the lactam ring. Another method involves the oxidation of proline derivatives, where the proline is first converted to a suitable intermediate, which is then oxidized to form 4-oxopyrrolidine-2-carboxylic acid.

Industrial Production Methods: In industrial settings, the production of 4-oxopyrrolidine-2-carboxylic acid often involves the use of biocatalysts or enzymes to enhance the efficiency and selectivity of the reaction. Enzymatic methods are preferred due to their mild reaction conditions and environmentally friendly nature. For instance, the use of proline oxidase can facilitate the conversion of proline to 4-oxopyrrolidine-2-carboxylic acid under controlled conditions.

化学反应分析

Types of Reactions: 4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other derivatives, such as 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Reduction: The keto group can be reduced to form 4-hydroxypyrrolidine-2-carboxylic acid.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

Oxidation: 4-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Reduction: 4-hydroxypyrrolidine-2-carboxylic acid.

Substitution: Various esters and amides of 4-oxopyrrolidine-2-carboxylic acid.

科学研究应用

4-Oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

Biology: It plays a role in the study of metabolic pathways, particularly those involving glutathione metabolism.

Medicine: It is investigated for its potential therapeutic effects, including its role in neuroprotection and as a biomarker for certain diseases.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

作用机制

The mechanism of action of 4-oxopyrrolidine-2-carboxylic acid involves its participation in metabolic pathways. It acts as an intermediate in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione. The compound interacts with enzymes such as gamma-glutamyltransferase and 5-oxoprolinase, facilitating the transfer and breakdown of glutathione. This process is essential for maintaining cellular redox balance and protecting cells from oxidative stress.

相似化合物的比较

Key Properties:

- Storage : Requires storage at -20°C under inert conditions to maintain stability .

- Role in Metabolism : Detected as a metabolite in the TCA cycle of plant-parasitic nematodes (Heterodera schachti), highlighting its biological relevance in energy pathways .

- Derivatives : Commonly modified for pharmaceutical applications, such as its hydrobromide salt (CAS 75776-67-9) and Boc-protected form (CAS 84348-37-8) .

Comparison with Structurally Similar Compounds

4-Oxopyrrolidine-2-carboxylic acid belongs to a class of cyclic amino acids. Below is a detailed comparison with three analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Ring Size: 4-Oxopyrrolidine-2-carboxylic acid and 5-oxopyrrolidine-2-carboxylic acid share a five-membered ring but differ in oxo group position. The former is metabolically active in nematodes , while the latter (also known as pyroglutamic acid) is used in drug formulations . 4-Oxopiperidine-2-carboxylic acid has a six-membered ring, altering its conformational flexibility and reactivity compared to pyrrolidine analogs .

Functional Group Positioning :

- The position of the oxo group significantly impacts biological activity. For example, shifting the oxo group from C4 to C5 (as in 5-oxopyrrolidine-2-carboxylic acid) changes its role from a metabolic intermediate to a stabilizer in pharmaceuticals .

Derivatives and Stability :

- Salts like the hydrobromide (melting point: 134–140°C ) and Boc-protected forms (melting point: 155–163°C ) enhance stability for synthetic applications. These derivatives are critical in peptide coupling and drug discovery .

Industrial Relevance :

- The hydrochloride derivative (CAS 98142-78-0) is marketed as a building block for organic synthesis, with prices varying by purity (95–99%) and packaging size (25 kg/drum) .

生物活性

4-Oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid, is a cyclic derivative of the amino acid glutamic acid. This compound features a five-membered lactam structure characterized by a carboxylic acid group at the second position and a keto group at the fourth position. It plays a significant role in various biological processes, particularly in glutathione metabolism, and has garnered interest for its potential therapeutic applications.

The biological activity of 4-oxopyrrolidine-2-carboxylic acid is primarily linked to its role in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione, a critical antioxidant in the body. The compound interacts with key enzymes such as gamma-glutamyltransferase and 5-oxoprolinase, facilitating the transfer and breakdown of glutathione. This mechanism is vital for maintaining cellular redox balance and protecting cells from oxidative stress.

Therapeutic Applications

Research indicates that 4-oxopyrrolidine-2-carboxylic acid has potential therapeutic effects in several areas:

- Neuroprotection : The compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels .

- Antioxidant Activity : By participating in glutathione metabolism, it helps mitigate oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria, suggesting potential use in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-oxopyrrolidine-2-carboxylic acid and its derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against A549 lung adenocarcinoma cells. In comparative studies, certain derivatives exhibited lower toxicity towards non-cancerous cells while effectively reducing cancer cell viability, indicating their potential as selective anticancer agents .

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 4-Oxopyrrolidine-2-carboxylic acid | Anticancer | A549 | 66 |

| Derivative A | Anticancer | A549 | 50 |

| Derivative B | Non-toxic | HSAEC1-KT | >100 |

Antimicrobial Activity

The antimicrobial efficacy of 4-oxopyrrolidine-2-carboxylic acid derivatives has been evaluated against various resistant bacterial strains. Compounds have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other significant pathogens, highlighting their potential utility in combating antibiotic resistance .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of 4-oxopyrrolidine-2-carboxylic acid in models of oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with this compound, suggesting its utility in neurodegenerative disease management.

- Anticancer Screening : In a comparative study involving various derivatives of 4-oxopyrrolidine-2-carboxylic acid, one derivative demonstrated superior potency against A549 cells while sparing normal cells, indicating its potential as a targeted cancer therapy.

- Antimicrobial Efficacy : A recent screening revealed that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria, making them candidates for further development as new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。